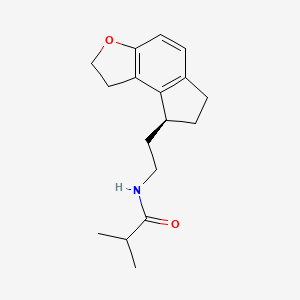
Potassium benzothiophene-3-trifluoroborate
Vue d'ensemble
Description
Potassium benzothiophene-3-trifluoroborate is a chemical compound with the empirical formula C8H5BF3KS . It has a molecular weight of 240.09 . It is often used as a nucleophilic boronated coupling reagent .
Synthesis Analysis
This compound is used in the Suzuki-Miyaura cross-coupling reaction, which is a powerful means to effect transformation . The organoboron reagents employed in this reaction can be prepared readily using a variety of routes and have a high compatibility with a broad range of functional groups .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringF [B-] (F) (F)C1=CSC2=C1C=CC=C2. [K+] . The InChI key for this compound is CMEOIXLPVLKJDC-UHFFFAOYSA-N . Chemical Reactions Analysis
This compound is used to construct a C-C bond by reacting with aryl halides in the presence of a catalyst or under thermal conditions . The Suzuki-Miyaura reaction most often employs trialkylboranes as the nucleophilic partner .Physical And Chemical Properties Analysis
This compound is a solid with a melting point between 178.5-186.8°C . It has a molecular weight of 240.09 .Applications De Recherche Scientifique
Synthesis of Benzothiophenes : A method for synthesizing benzothiophenes, such as 2-substituted benzothiophenes, has been developed using potassium hydroxide/dimethyl sulfoxide (KOH/DMSO) as a superbase. This process employs photoinduced intermolecular annulation and offers a wide range of benzothiophenes in moderate to good yields, contributing to environmentally friendly synthesis methods (Gao et al., 2016).
Synthesis and Biological Activity : Benzothiophene derivatives have been synthesized for potential biological applications. The study involved the reaction of 3-chloro-1-benzothiophene-2-carbonylchloride with hydrazine hydrate and potassium thiocyanate, leading to the creation of several heterocyclic compounds containing the benzothiophene moiety. These compounds were tested for antimicrobial, analgesic, and anthelmintic activities (Naganagowda et al., 2011).
Organic Semiconductor Applications : Benzothiophene compounds have been synthesized and used in organic field-effect transistors. For example, benzo[1,2-b:4,5-b']bis[b]benzothiophenes synthesized via a triflic acid-induced ring-closure reaction demonstrated application in organic electronics, showing promise as solution-processed organic semiconductors with hole mobility of up to 0.01 cm² V⁻¹ s⁻¹ (Gao et al., 2008).
Regioselective Synthesis of Benzothiophenes : Benzothiophene S-oxides have been used as precursors for C3-functionalized benzothiophenes, demonstrating a novel, directing group-free method. This method allows for complete regioselectivity under metal-free and mild conditions, facilitating the construction of molecules that are significant in addressing modern medical challenges (Shrives et al., 2017).
Mécanisme D'action
Target of Action
Potassium Benzothiophene-3-Trifluoroborate is a nucleophilic boronated coupling reagent . Its primary targets are aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various biochemical reactions due to their ability to undergo nucleophilic substitution reactions.
Mode of Action
The compound interacts with its targets (aryl halides) to construct a carbon-carbon (C-C) bond . This interaction typically occurs in the presence of a catalyst or under thermal conditions . The formation of the C-C bond is a key step in many organic synthesis reactions, enabling the creation of complex molecular structures from simpler precursors.
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction , a type of palladium-catalyzed cross-coupling reaction. This reaction is widely used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls. The downstream effects include the production of various thiophene derivatives .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new C-C bonds . This can lead to the synthesis of complex organic molecules from simpler ones. In a broader context, these reactions can contribute to the synthesis of pharmaceuticals, agrochemicals, and materials science.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of a catalyst . For instance, the compound’s ability to form C-C bonds with aryl halides can occur under thermal conditions . Additionally, the presence of a catalyst can significantly enhance the efficiency of the reaction .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
potassium;1-benzothiophen-3-yl(trifluoro)boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF3S.K/c10-9(11,12)7-5-13-8-4-2-1-3-6(7)8;/h1-5H;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEOIXLPVLKJDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CSC2=CC=CC=C12)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF3KS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000160-73-5 | |
| Record name | Borate(1-), benzo[b]thien-3-yltrifluoro-, potassium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000160-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine](/img/structure/B3339243.png)



![5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3339270.png)



![5-[3-[(1S,2S)-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1S,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B3339303.png)



